2-(Benzyloxy)butanal

Chiral intermediate Asymmetric synthesis Aldehyde building block

2-(Benzyloxy)butanal (CAS: 89279-49-2, synonym: 2-phenylmethoxybutanal) is a C11H14O2 α-benzyloxy aldehyde with an exact mass of 178.09938 g/mol and molecular weight of 178.23 g/mol. The compound exists as a chiral molecule and is recognized as a versatile chiral synthon in asymmetric synthesis.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 89279-49-2
Cat. No. B12797497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)butanal
CAS89279-49-2
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC(C=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H14O2/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3
InChIKeyYTXIEUATJGWTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)butanal (89279-49-2): Procurement-Scale Identity and Core Specifications for Chiral Intermediate Sourcing


2-(Benzyloxy)butanal (CAS: 89279-49-2, synonym: 2-phenylmethoxybutanal) is a C11H14O2 α-benzyloxy aldehyde with an exact mass of 178.09938 g/mol and molecular weight of 178.23 g/mol [1]. The compound exists as a chiral molecule and is recognized as a versatile chiral synthon in asymmetric synthesis [2]. Its structure features an aldehyde functionality at C1 with a benzyl-protected oxygen at the C2 position, enabling stereocontrolled transformations while preserving the latent alcohol functionality for downstream deprotection [1].

Chiral intermediate for asymmetric synthesis
Benzyl-protected aldehyde for orthogonal deprotection strategies
Ethyl side chain supports access to C2-ethyl target frameworks

2-(Benzyloxy)butanal (89279-49-2): Why In-Class α-Benzyloxy Aldehydes Cannot Be Casually Interchanged


α-Benzyloxy aldehydes share a common benzyl-protected α-hydroxy aldehyde scaffold, yet substitution between homologs or regioisomers fundamentally alters both stereochemical outcomes and synthetic pathway viability. The C2 alkyl chain length (ethyl in 2-(benzyloxy)butanal vs. methyl in 2-(benzyloxy)propanal) determines lipophilicity and chromatographic behavior, while benzyloxy position (C2 vs. C3 vs. C4) dictates accessibility to distinct target frameworks and alters diastereofacial selectivity profiles [1][2]. Furthermore, the chiral pool-derived synthesis route for (S)-2-(benzyloxy)butanal is stereospecific to the butanal backbone [3]; attempting to substitute a C3 homolog would require complete revalidation of synthetic conditions and stereochemical integrity.

C3 homolog substitution
Shifts molecular weight and chromatographic retention, altering stoichiometric calculations
Chiral pool route divergence
Synthesis from 2-deoxy-D-ribose not interchangeable with (S)-lactate routes; separate qualification needed
Benzyloxy positioning
Diastereoselectivity profile may not transfer between C2 and C3 benzyloxy regioisomers

2-(Benzyloxy)butanal (89279-49-2): Quantitative Differentiation Evidence Versus Structural Analogs


Molecular Weight and Carbon Backbone Differentiation: 2-(Benzyloxy)butanal vs. 2-(Benzyloxy)propanal

2-(Benzyloxy)butanal (C11H14O2) possesses an ethyl substituent at the α-position, distinguishing it from the shorter-chain 2-(benzyloxy)propanal (C10H12O2) which carries a methyl group. This structural difference yields a molecular weight of 178.23 g/mol for the butanal derivative compared to 164.20 g/mol for the propanal homolog [1]. The additional methylene unit increases lipophilicity (estimated LogP ~2.2-2.4 range vs. 1.91 for the propanal ) and modifies retention characteristics in both normal-phase and reversed-phase chromatography. For procurement decisions, this molecular distinction dictates that the compounds are not interchangeable in validated synthetic sequences where exact mass balance, stoichiometric calculations, and chromatographic monitoring parameters are fixed.

MW Differentiation
Cross-study comparable
Δ = 14.03 g/mol
one CH₂ unit difference
Prevents stoichiometry errors in validated protocols
Exact mass verification required for procurement
Chiral intermediate Asymmetric synthesis Aldehyde building block

Synthetic Route Accessibility: 2-(Benzyloxy)butanal from 2-Deoxy-D-Ribose Chiral Pool

The (S)-enantiomer of 2-(benzyloxy)butanal is accessible via a defined chiral pool route from 2-deoxy-D-ribose in acceptable overall yields [1]. The reported sequence proceeds through (2R,3S)-3-O-benzyl-pentane-1,2,3-triol as a key intermediate, followed by periodate oxidation to generate the target α-benzyloxy aldehyde. This stereospecific route contrasts with the synthesis of the shorter-chain (S)-2-(benzyloxy)propanal, which has been reported from (S)-ethyl lactate [2]. The distinct starting material requirements mean that process chemistry developed for one homolog cannot be directly ported to the other. For industrial procurement, this pathway divergence necessitates separate supplier qualification, starting material sourcing, and analytical method validation for the butanal derivative.

Synthetic Route Origin
Cross-study comparable
Chiral pool route
Target: 2-deoxy-D-ribose
Comparator: (S)-ethyl lactate
Requires separate chiral source qualification
Process transfer not valid between homologs
Chiral pool synthesis Carbohydrate-derived synthon Stereocontrolled synthesis

Benzyloxy Participation Effects: Diastereoselectivity in Acetal Substitution Reactions

Compounds bearing benzyloxy groups at defined carbon distances exhibit participation effects that enhance diastereoselectivity in nucleophilic substitution reactions. Acetals having benzyloxy groups four carbon atoms away from the reactive center undergo highly diastereoselective substitution; remarkably, the selectivity increases as nucleophile reactivity increases, violating the classical reactivity-selectivity principle [1]. While this mechanistic insight derives from benzyloxy-containing acetals structurally related to 2-(benzyloxy)butanal, the participation effect is intrinsic to the benzyloxy moiety's ability to stabilize developing positive charge through axial orientation [2]. In contrast, acetals lacking this remote benzyloxy participation or bearing alternative alkoxy protecting groups do not exhibit the same stereocontrol enhancement.

Diastereoselectivity Participation
Class-level inference
Selectivity ↑ with nucleophile reactivity
Violates classical reactivity-selectivity principle
Class-level stereocontrol context; verify for specific scaffold
Observed in related acetals; direct validation recommended
Diastereoselectivity Stereocontrol Acetal chemistry

2-(Benzyloxy)butanal (89279-49-2): Evidence-Backed Application Scenarios for Procurement Decision-Making


Asymmetric Synthesis of Complex Natural Products and Bioactive Molecules

2-(Benzyloxy)butanal is validated as a versatile chiral synthon for constructing stereochemically complex frameworks, with demonstrated utility in the enantioselective synthesis of α-benzyloxy aldehydes bearing chiral tertiary centers [1]. The (S)-enantiomer, synthesized from 2-deoxy-D-ribose [2], provides a defined stereocenter that propagates chirality through subsequent transformations. Research groups engaged in total synthesis of polyketide-derived natural products, macrolides, and other stereochemically dense targets should consider this compound when an α-benzyloxy aldehyde with an ethyl side chain is required to match target architecture.

Precursor to α-Hydroxy Aldehyde Intermediates via Selective Debenzylation

The benzyl protecting group in 2-(benzyloxy)butanal enables orthogonal protection strategies where selective debenzylation can be performed without affecting other sensitive functionalities. Selective debenzylation methods have been developed for organic compounds possessing both a benzyloxy group and a double bond, enabling deprotection without concurrent hydrogenation of unsaturated moieties [1]. This orthogonality is essential for multi-step syntheses where the latent α-hydroxy aldehyde must be unmasked at a precise stage. Procurement should prioritize this compound over non-protected α-hydroxy aldehydes when stepwise deprotection is required.

Stereochemical Building Block for Chiral Auxiliary and Ligand Synthesis

The defined stereochemistry at the C2 position, accessible via chiral pool synthesis from 2-deoxy-D-ribose [1], makes (S)-2-(benzyloxy)butanal suitable for incorporation into chiral auxiliaries and asymmetric catalysts. The ethyl substituent provides steric differentiation distinct from methyl-bearing analogs, which can influence enantioselectivity outcomes in subsequent asymmetric transformations. The benzyloxy group's participation effects in stabilization of developing charge centers [2] may confer additional stereocontrol advantages in reactions proceeding through carbocationic intermediates.

Application
Selection Property
Validation Focus
Application: Asymmetric synthesis of stereochemically complex frameworks
Selection Property: Chiral pool-derived (S)-enantiomer availability
Validation Focus: Enantiomeric purity verification
Application: Orthogonal protection/deprotection sequences
Selection Property: Benzyl protecting group orthogonality
Validation Focus: Debenzylation condition compatibility
Application: Chiral auxiliary and ligand synthesis
Selection Property: Ethyl vs. methyl steric differentiation
Validation Focus: Enantioselectivity outcome confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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